molecular formula C10H9NO5 B1392786 Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate CAS No. 1221791-71-4

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Cat. No. B1392786
M. Wt: 223.18 g/mol
InChI Key: PAJGWNRLXGIMBV-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, also known as M5MOC, is an organic compound with a molecular formula of C10H10O4. It is a derivative of the benzoxazole family of compounds, which are known for their diverse biological activities. M5MOC has been the subject of numerous studies in recent years due to its potential applications in various fields, including scientific research, drug discovery, and biochemistry.

Scientific Research Applications

Antiallergic Activity

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate derivatives have been explored for their potential antiallergic properties. In a study by Buckle et al. (1983), certain compounds with similar structural features were evaluated for antiallergic activity using the rat passive cutaneous anaphylaxis screen. Compounds with modifications at specific positions demonstrated significant potency in inhibiting allergic reactions, showcasing the potential of these derivatives in antiallergic research (Buckle, Outred, Rockell, Smith, & Spicer, 1983).

Synthetic Applications

The compound and its analogs have been utilized in the synthesis of various heterocyclic structures. Melo et al. (2004) reported on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, highlighting the versatility of these compounds in complex organic syntheses (Melo, Santos, Gonsalves, Paixão, & Beja, 2004).

Pharmaceutical Research

The structure of Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate lends itself to modifications that can yield compounds with potential pharmaceutical applications. For example, Suga et al. (1994) demonstrated the synthesis of 2-oxazoline-4-carboxylates with potential biological significance (Suga, Fujieda, Hirotsu, & Ibata, 1994).

properties

IUPAC Name

methyl 5-methoxy-2-oxo-3H-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-14-5-3-6(9(12)15-2)8-7(4-5)11-10(13)16-8/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJGWNRLXGIMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)NC(=O)O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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